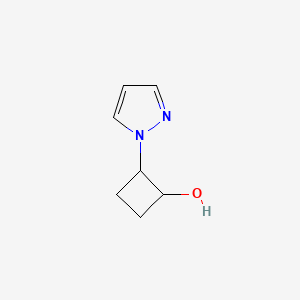

2-(1H-pyrazol-1-yl)cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

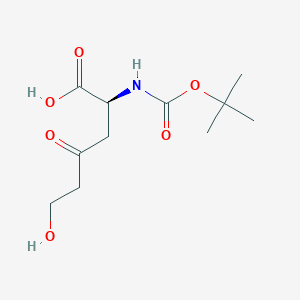

“2-(1H-pyrazol-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C7H10N2O. It is related to other compounds such as “3-amino-2-(1H-pyrazol-1-yl)cyclobutan-1-ol dihydrochloride” and “(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol hydrochloride” which have been studied for their properties .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which are related to “this compound”, has been demonstrated via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study described a Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C7H10N2O.2ClH/c8-5-4-6(11)7(5)10-3-1-2-9-10;;/h1-3,5-7,11H,4,8H2;2*1H . Chemical Reactions Analysis

A Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on synthetic cannabinoids has led to the identification and structural elucidation of compounds with a pyrazole core, highlighting the importance of these structures in the design of new pharmacological agents. The detailed structural characterization using techniques such as NMR and MS supports the development of targeted analytical methods for these compounds (Girreser, Rösner, & Vasilev, 2016).

The development of new synthetic methodologies enables the creation of complex molecules. For instance, the synthesis of pyrazole derivatives through a 3+2 annulation method demonstrates the versatility of pyrazole scaffolds in organic synthesis and their potential in generating diverse molecular architectures (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

Medicinal Chemistry Applications

- The investigation of Schiff base ligands containing cyclobutane and their complexes with metals like Co(II), Cu(II), Ni(II), and Zn(II) reveals their antimicrobial activity. This underscores the potential of cyclobutane derivatives in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Organic Synthesis and Catalysis

- The synthesis of pyrazolo[1,2-a]pyrazolones and 2-acylindoles through Rh(III)-catalyzed tunable redox-neutral coupling demonstrates the utility of pyrazole derivatives in catalysis and organic synthesis, highlighting their role in constructing complex molecular frameworks with potential applications in medicinal chemistry and material science (Xu, Shen, Zhang, & Fan, 2020).

Materials Science

- Iridium complexes with tetrazolate ligands exhibit a wide range of emission properties based on the nature of the ancillary ligand, showcasing the role of pyrazole derivatives in the design of luminescent materials for applications such as organic light-emitting devices (OLEDs) and biological labeling (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-pyrazol-1-ylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-3-2-6(7)9-5-1-4-8-9/h1,4-7,10H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGZXGUYMVHCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2C=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-1-(4-{[(4-fluorophenyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2836957.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2836958.png)

![N-cyclododecyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2836961.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2836964.png)

![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)